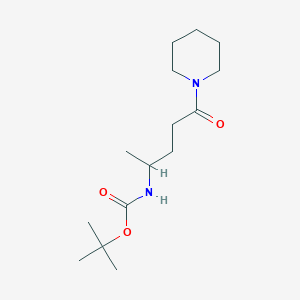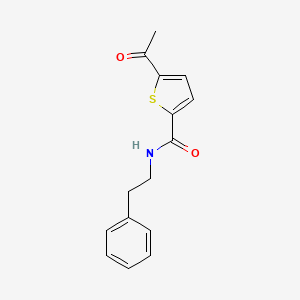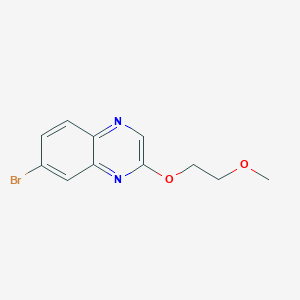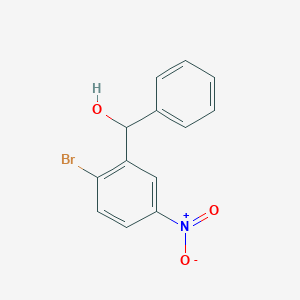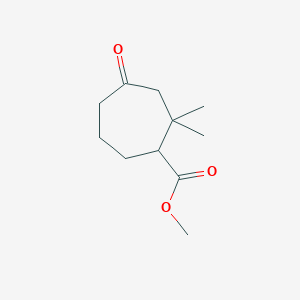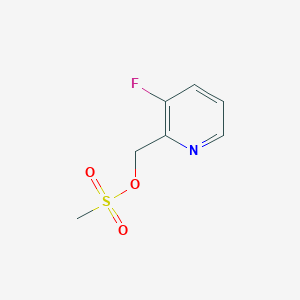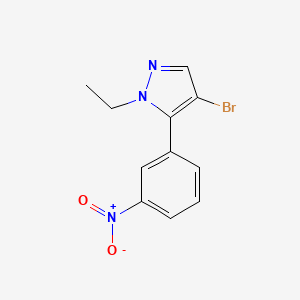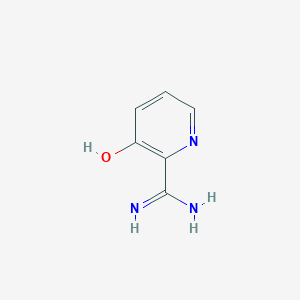![molecular formula C18H12N2O B13878477 3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
3-Phenylpyrimido[2,1-a]isoquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a phenyl group attached at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzaldehyde with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Pyrimido[6,1-a]isoquinolin-4-one: Another member of the pyrimidoisoquinoline family with similar structural features but different biological activities.
Praziquantel Derivatives: Compounds like praziquantel-3-arylidene derivatives share structural similarities and exhibit antiparasitic activities.
Uniqueness: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one stands out due to its unique combination of a pyrimidine and isoquinoline ring system, along with the phenyl group at the 3-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H12N2O |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3-phenylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-16(13-6-2-1-3-7-13)12-19-17-15-9-5-4-8-14(15)10-11-20(17)18/h1-12H |
Clé InChI |
HQTWYXOFCGGLQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


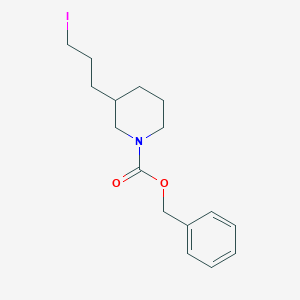
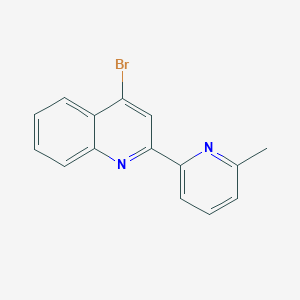
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
